Orthosilicate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

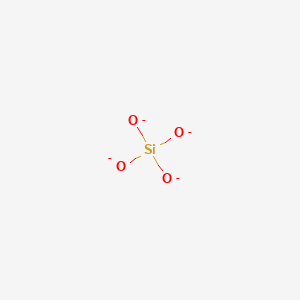

Silicate(4-) is a silicate ion. It is a conjugate base of a hydrogensilicate(3-).

Wissenschaftliche Forschungsanwendungen

Lithium-Ion Batteries

Orthosilicates are increasingly recognized for their potential as cathode materials in lithium-ion batteries. Specifically, lithium iron silicate (Li2FeSiO4) and lithium manganese silicate (Li2MnSiO4) have shown promising electrochemical performance.

- Performance Metrics :

Nanotechnology and Coatings

Tetraethyl this compound is widely used in the synthesis of mesoporous silica nanoparticles (MSNPs), which have applications in sensitive fingerprint detection and other forensic sciences.

- Fingerprint Detection :

- Biocompatibility :

Optoelectronics

Orthosilicates play a crucial role in the development of phosphors used in light-emitting diodes (LEDs). For instance, europium-doped barium this compound is commonly employed for green LEDs, while strontium-doped variants are used for blue LEDs.

- Phosphor Characteristics :

Drug Delivery Systems

TEOS-based hydrogels are developed for drug delivery applications due to their favorable properties such as shear stress response and controlled release capabilities.

- Hydrogel Properties :

Environmental Applications

Orthosilicates can be utilized in environmental remediation efforts due to their ability to form stable complexes with metals and other pollutants.

- Metal Ion Sorption :

- Research indicates that silica-based materials can effectively adsorb heavy metals from contaminated water sources, thus aiding in water purification processes.

Summary Table of Applications

| Application Area | Specific Compound | Key Benefits |

|---|---|---|

| Lithium-Ion Batteries | Li2FeSiO4/C | High capacity and stability |

| Nanotechnology | Mesoporous Silica Nanoparticles | Effective fingerprint detection |

| Optoelectronics | Europium-Doped Barium this compound | Efficient phosphor for LEDs |

| Drug Delivery Systems | TEOS-Based Hydrogels | Controlled release properties |

| Environmental Remediation | Silica-Based Materials | Heavy metal adsorption capabilities |

Case Studies

- Lithium-Ion Battery Performance : A study conducted by Murliganth et al. demonstrated that carbon-coated Li2FeSiO4 nanoparticles maintained excellent rate performance and cyclic stability under varying temperatures .

- Forensic Applications : Research highlighted the effectiveness of TEOS-derived MSNPs in enhancing the visibility of latent fingerprints across multiple surfaces, showcasing their practical application in criminal investigations .

- Drug Delivery Efficacy : TEOS-based hydrogels were evaluated for their drug release properties, revealing significant potential for therapeutic applications due to their biocompatibility and structural integrity .

Analyse Chemischer Reaktionen

Hydrolysis of Tetraethyl Orthosilicate

Tetraethyl this compound (TEOS), with the formula Si OC2H5)4, is a prominent example of an this compound compound that undergoes hydrolysis to form silica. The hydrolysis reaction can be represented as follows:

Si OC2H5)4+2H2O→SiO2+4C2H5OH

This reaction illustrates the conversion of TEOS into silicon dioxide and ethanol, highlighting its utility in sol-gel processes for producing silica-based materials. The reaction proceeds via a series of condensation steps that lead to the formation of Si-O-Si linkages, essential for creating solid silica networks.

Reversible Reactions with Carbon Dioxide

Lithium ortho-silicate (Li4SiO4) has been extensively studied for its ability to absorb carbon dioxide, making it relevant in carbon capture technologies. The reversible reaction can be summarized as:

Li4SiO4+CO2⇌Li2CO3+2Li2SiO3

Research indicates that lithium ortho-silicate can absorb CO2 effectively at elevated temperatures (around 670°C), achieving a stable conversion fraction of approximately 60% over multiple cycles . This property makes it suitable for applications in chemical heat storage systems.

Thermal Decomposition

The thermal stability and decomposition of orthosilicates such as TEOS have been analyzed through kinetic studies. At elevated temperatures (greater than 600°C), TEOS decomposes to yield silicon dioxide and diethyl ether as a byproduct:

Si OC2H5)4→SiO2+2C2H5O

This reaction pathway emphasizes the importance of temperature in determining the stability and reactivity of orthosilicates in various environments .

Kinetic Data for CO2 Absorption

| Temperature (°C) | CO2 Pressure (kPa) | Absorption Rate (g/min) | Conversion Fraction (%) |

|---|---|---|---|

| 600 | 100 | X | Y |

| 670 | 100 | Z | 60 |

| 800 | V | W | X |

(Note: The specific values for absorption rates and conversion fractions would typically be derived from experimental data.)

Eigenschaften

CAS-Nummer |

17181-37-2 |

|---|---|

Molekularformel |

SiO4(4−) O4Si-4 |

Molekulargewicht |

92.08 g/mol |

IUPAC-Name |

silicate |

InChI |

InChI=1S/O4Si/c1-5(2,3)4/q-4 |

InChI-Schlüssel |

BPQQTUXANYXVAA-UHFFFAOYSA-N |

SMILES |

[O-][Si]([O-])([O-])[O-] |

Kanonische SMILES |

[O-][Si]([O-])([O-])[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.